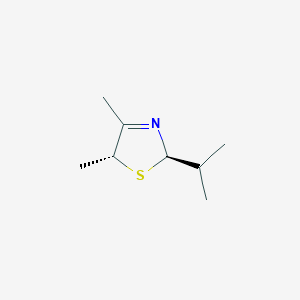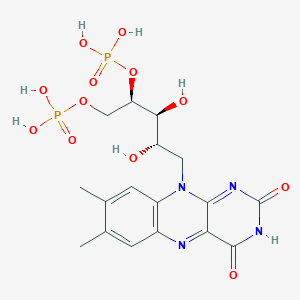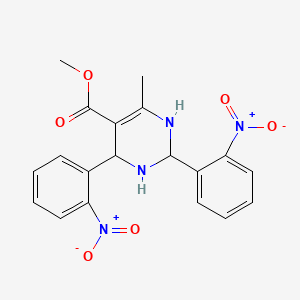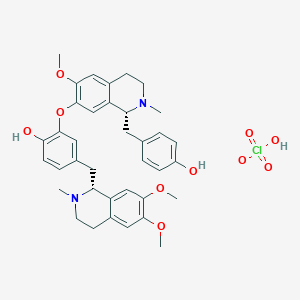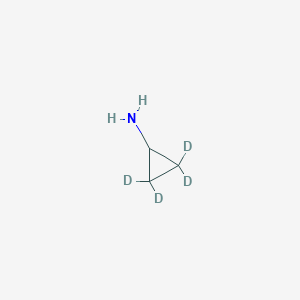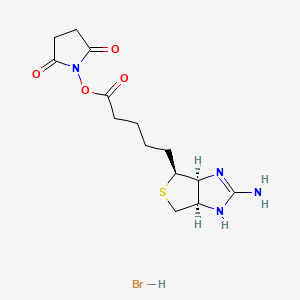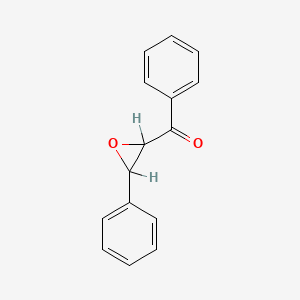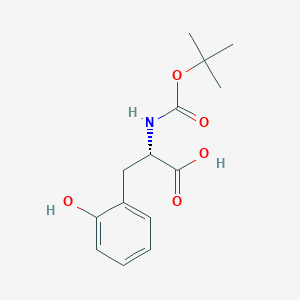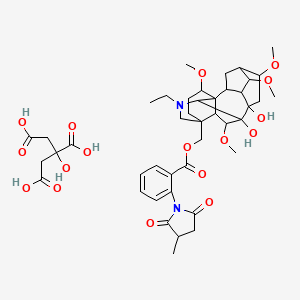
METHYLLYCACONITINE CITRATE
説明
Synthesis Analysis
The synthesis of MLA and its analogues has been explored through various strategies to understand its complex molecular structure better and facilitate functional studies. For example, Barker et al. (2004) reported the synthesis of ABE tricyclic analogues using ring-closing metathesis to append a B ring to an AE azabicyclic fragment, illustrating a method to construct its intricate structure (Barker, Brimble, McLeod, & Savage, 2004). Similarly, Sparrow, Barker, and Brimble (2011) developed an enantioselective synthesis of tetracyclic MLA analogues, highlighting the importance of stereochemistry in the synthesis process (Sparrow, Barker, & Brimble, 2011).
Molecular Structure Analysis
MLA's efficacy as a nicotinic receptor antagonist is partly attributed to its unique molecular structure. Structure modelling techniques have been applied to fit MLA into a nicotinic pharmacophore model, helping to explain its high affinity for neuronal versus muscle nicotinic receptors (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
Chemical Reactions and Properties
The chemical properties of MLA, including its interactions with nicotinic receptors, have been extensively studied. Alkondon, Pereira, Wonnacott, and Albuquerque (1992) demonstrated MLA's blockade of nicotinic currents in hippocampal neurons, providing insight into its mechanism of action and its potential as a competitive antagonist (Alkondon, Pereira, Wonnacott, & Albuquerque, 1992).
Physical Properties Analysis
The physical properties of MLA, such as binding affinity and inhibitory concentration, are crucial for its application in neuropharmacological research. The binding of [3H]methyllycaconitine to rat brain membranes has been characterized, demonstrating its high affinity and selectivity for alpha7-type neuronal nicotinic acetylcholine receptors (Davies, Hardick, Blagbrough, Potter, Wolstenholme, & Wonnacott, 1999).
Chemical Properties Analysis
MLA's role as a selective probe for neuronal alpha-bungarotoxin binding sites further underscores its chemical properties and its specificity for certain receptor subtypes over muscle nicotinic receptors, highlighting its utility as a structural and functional probe (Ward, Cockcroft, Lunt, Smillie, & Wonnacott, 1990).
科学的研究の応用
MLA is a potent and specific receptor antagonist, especially effective against acetylcholine-induced currents in hippocampal neurons. It demonstrates a possible competitive mode of action and is useful for characterizing the alpha-bungarotoxin-sensitive subclass of neuronal nicotinic receptors (Alkondon et al., 1992).
It's been characterized as a highly selective ligand for alpha7-type neuronal nicotinic acetylcholine receptors (nAChR). MLA binds with high affinity to rat brain membranes, displaying a nicotinic pharmacology consistent with an interaction with alpha bungarotoxin-sensitive nAChR (Davies et al., 1999).
MLA and its analogues have potential as nicotinic receptor subtype-specific compounds, as demonstrated in studies on bovine adrenal α3β4* nicotinic receptors (Bryant et al., 2002).
It has been shown to be a powerful antagonist of homomeric alpha 7 receptors and heteromeric alpha 4 beta 2 receptors, suggesting a model of five putative MLA binding sites on the alpha 7 wild‐type receptor (Palma et al., 1996).
MLA is a selective probe for neuronal α‐bungarotoxin binding sites, displaying higher affinity for rat brain sites than for muscle receptors, making it a valuable structural probe for studying the neuronal protein (Ward et al., 1990).
In vivo studies have shown that chronic nicotine exposure affects the brain uptake of MLA, which is a critical consideration for its pharmacokinetics in nicotine-exposed individuals (Lockman et al., 2005).
MLA has been explored as a modulator in epilepsy and associated comorbidities, though its effects in such conditions require further investigation (Sharma et al., 2020).
特性
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 23514480 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



